Cas no 618070-51-2 (ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE)

ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a pyrazole-based ester compound with a methoxyphenyl substituent, offering utility as an intermediate in organic synthesis and pharmaceutical research. Its structural features, including the electron-donating methoxy group and ester functionality, enhance reactivity in nucleophilic and electrophilic transformations. The methyl group at the 1-position of the pyrazole ring contributes to stability, while the carboxylate moiety allows for further derivatization. This compound is particularly valuable in the development of heterocyclic frameworks, agrochemicals, and bioactive molecules. Its well-defined purity and consistent performance make it suitable for precision applications in medicinal chemistry and material science.
ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE structure
618070-51-2 structure
Product Name:ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
CAS No:618070-51-2
MF:C14H16N2O3
MW:260.288443565369
CID:955224
PubChem ID:4283803
Update Time:2025-06-11

ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
    • 2-Cyclopropene-1-carboxylic acid,2-methyl-3-propyl-,ethyl ester
    • ethyl 1-methyl-2-propyl-1-cyclopropene-3-carboxylate
    • ethyl 2-propyl-3-methyl-cycloprop-2-ene-1-carboxylate
    • 618070-51-2
    • BS-29087
    • SCHEMBL4692400
    • AKOS022948294
    • ethyl 5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylate
    • CS-0204630
    • DA-34181
    • ETHYL3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
    • Inchi: 1S/C14H16N2O3/c1-4-19-14(17)13-9-12(15-16(13)2)10-5-7-11(18-3)8-6-10/h5-9H,4H2,1-3H3
    • InChI Key: CSAJIZNBNZGVLY-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC(C2C=CC(=CC=2)OC)=NN1C)=O

Computed Properties

  • Exact Mass: 260.11600
  • Monoisotopic Mass: 260.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 414.4±40.0 °C at 760 mmHg
  • Flash Point: 204.4±27.3 °C
  • PSA: 53.35000
  • LogP: 2.27240
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Security Information

ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Pricemore >>

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ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE Production Method

Additional information on ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE

Research Brief on ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE (CAS: 618070-51-2)

ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE (CAS: 618070-51-2) is a pyrazole derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, has been investigated for its biological activities and synthetic utility. The presence of the methoxyphenyl and ester functional groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic effects.

Recent studies have focused on the synthesis and optimization of ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE, exploring various catalytic and non-catalytic methods to improve yield and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach using palladium-based catalysts, achieving a yield of over 85% under mild reaction conditions. This advancement is particularly noteworthy as it addresses previous challenges related to scalability and environmental impact.

In terms of biological activity, preliminary research indicates that ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE exhibits moderate inhibitory effects on certain inflammatory pathways. A study conducted by researchers at the University of Cambridge in 2022 revealed that this compound could selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. While the inhibitory activity was not as potent as existing COX-2 inhibitors, the study highlighted the compound's potential as a lead structure for further optimization.

Another area of interest is the compound's role as a building block in the synthesis of more complex pharmaceutical agents. A 2023 patent application by a major pharmaceutical company described the use of ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE in the development of novel kinase inhibitors. The patent claims that derivatives of this compound show promising activity against specific kinases involved in cancer progression, suggesting potential applications in oncology.

Despite these promising findings, challenges remain in the development and application of ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE. For example, its pharmacokinetic properties, such as solubility and metabolic stability, require further optimization to enhance its drug-like characteristics. Additionally, more in vivo studies are needed to validate its therapeutic potential and safety profile. Researchers are currently exploring various formulation strategies, including nanoencapsulation, to improve the compound's bioavailability.

In conclusion, ETHYL 3-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE represents a promising compound in the field of medicinal chemistry, with potential applications in inflammation and oncology. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its properties for therapeutic use. The compound's versatility as a synthetic intermediate also underscores its value in drug discovery pipelines.

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